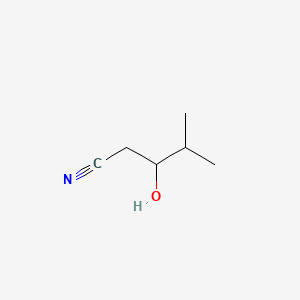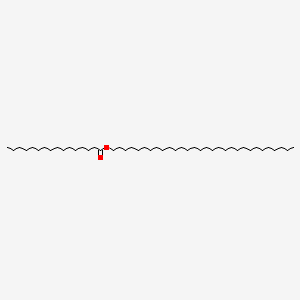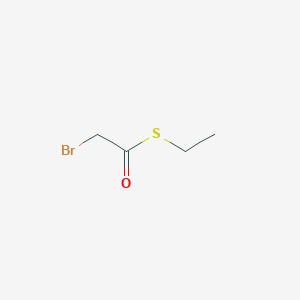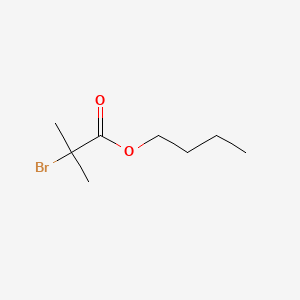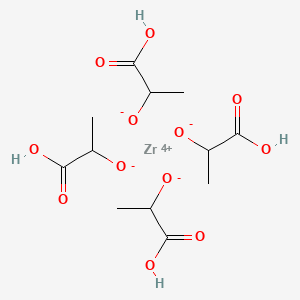
Zirconium lactate
Descripción general
Descripción
Synthesis Analysis
The synthesis of zirconium lactate involves several methods, including solvothermal reactions, hydrothermal methods, and coordination chemistry. Researchers have explored various surface-functionalized Zr-MOFs, considering their advantages and disadvantages . These synthetic routes allow for the controlled design of Zr-MOFs with specific properties.
Aplicaciones Científicas De Investigación
Polymer Gelling and Surface Coating
- Zirconium complexes, including zirconium lactate, are used in "green" cross-linkers for sol-gel processes, which have applications in surface coatings, oil production, sol stabilization, and agriculture industries. A study by Rose et al. (2003) highlights this application, particularly noting that zirconium lactate-polyacrylate solution forms size-controlled microgels under shear flow.
Nanofiltration and Separation Technology
- Zirconium (IV) hydrous oxide poly(acrylic acid) membranes, which may involve zirconium lactate, are used in nanofiltration of lactic acid solutions. The research by Połom & Szaniawska (2006) investigates optimizing conditions for nanofiltration with low lactic acid rejection.
Oil and Gas Industry Applications
- Zirconium species, including zirconium lactate, are utilized as crosslinkers in the formation of microgels for applications in the oil and gas industry. These applications could be significant for environmental processes requiring control of water mobility and soil permeability, as discussed in a study by Rose et al. (2003).
Biomedical Applications
- Zirconium, including compounds like zirconium lactate, is used in dental and orthopedic implants. Its application in the form of zirconia or metal alloys, and its interactions with human osteoblasts, are explored in research by Chen et al. (2015), demonstrating its role in promoting the proliferation and differentiation of human osteoblasts.
Materials Science
- In materials science, zirconium lactate finds applications in the enhancement of materials like zirconium oxide. Research by Carinci et al. (2004) analyzes the response of osteoblast-like cells to zirconium oxide, indicating its biocompatibility and potential in prosthetic devices.
Propiedades
IUPAC Name |
1-hydroxy-1-oxopropan-2-olate;zirconium(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H5O3.Zr/c4*1-2(4)3(5)6;/h4*2H,1H3,(H,5,6);/q4*-1;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIFSUQNYWNEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)[O-].CC(C(=O)O)[O-].CC(C(=O)O)[O-].CC(C(=O)O)[O-].[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O12Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zirconium lactate | |
CAS RN |
60676-90-6 | |
| Record name | Zirconium lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



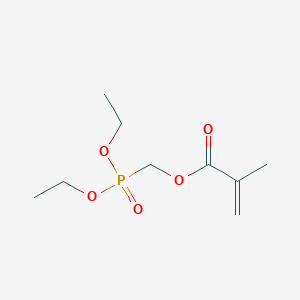
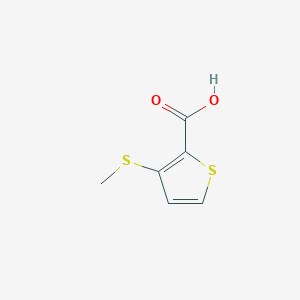
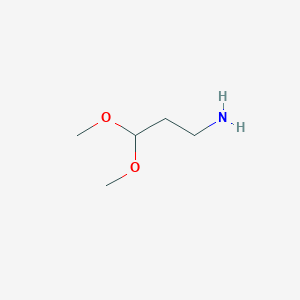
![4-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054406.png)
![4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054407.png)
![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3054408.png)

